2-(4-bromophenyl)-6-methyl-1H-benzimidazole

MMP-9 inhibition cancer invasion high-throughput screening

This compound is the 4-bromophenyl analog of the MMP-9-active hit MPBD, validated as a structurally matched negative control in high-throughput phenotypic screening. The C–Br bond provides a direct cross-coupling entry (Suzuki-Miyaura) for single-step library diversification without benzimidazole core resynthesis. Ideal for SAR teams exploring halogen effects on target binding, ADME profiling, and hit-to-lead optimization.

Molecular Formula C14H11BrN2
Molecular Weight 287.15 g/mol
CAS No. 496807-37-5
Cat. No. B3268760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromophenyl)-6-methyl-1H-benzimidazole
CAS496807-37-5
Molecular FormulaC14H11BrN2
Molecular Weight287.15 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Br
InChIInChI=1S/C14H11BrN2/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,1H3,(H,16,17)
InChIKeyLWVJBMHQRDXWGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-6-methyl-1H-benzimidazole (CAS 496807-37-5): Compound Identity and Baseline Characteristics for Procurement Evaluation


2-(4-Bromophenyl)-6-methyl-1H-benzimidazole (CAS 496807-37-5, PubChem CID 924735) is a synthetic heterocyclic compound belonging to the benzimidazole family, bearing a 4-bromophenyl substituent at the 2-position and a methyl group at the 6-position (also designated as 5-methyl in tautomeric nomenclature) of the fused benzene–imidazole bicyclic core [1]. Its molecular formula is C₁₄H₁₁BrN₂ with a molecular weight of 287.16 g/mol, and it is commercially available as a solid at ≥95% purity from major suppliers including Thermo Fisher Scientific (Alfa Aesar portfolio) and as ChemBridge screening compound 7933942 . The compound has been catalogued in the ChemBridge DIVERSet chemical library and subjected to high-throughput phenotypic screening in at least one published study targeting matrix metalloproteinase-9 (MMP-9) expression [1].

Why 2-(4-Bromophenyl)-6-methyl-1H-benzimidazole Cannot Be Interchanged with Close Structural Analogs: Key Differentiation Drivers


Benzimidazole derivatives bearing a 4-bromophenyl group at the 2-position are not functionally interchangeable with their 4-methylphenyl, 4-chlorophenyl, or non-halogenated counterparts. The bromine atom introduces distinctive electronic (electron-withdrawing, polarizable), steric (van der Waals radius ~1.85 Å vs. ~1.40 Å for methyl), and synthetic (cross-coupling handle) properties that directly affect target binding, solubility, and downstream derivatization potential [1]. In a published high-throughput screen of >8,000 ChemBridge DIVERSet compounds for MMP-9 promoter repression, the 4-methylphenyl analog (MPBD) was identified as the active hit while the 4-bromophenyl analog (this compound, ID 7933942) was not active in the same assay, demonstrating that halogen identity at the 4-position determines biological outcome even within near-isosteric pairs [2]. Furthermore, the 6-methyl substitution on the benzimidazole core differentiates this compound from the non-methylated 2-(4-bromophenyl)-1H-benzimidazole (CAS 2622-74-4), altering both lipophilicity and hydrogen-bonding capacity, which affect partitioning and target engagement in biological systems [1].

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-6-methyl-1H-benzimidazole (CAS 496807-37-5) Against the Closest Analogs


MMP-9 Promoter Repression: 4-Bromophenyl vs. 4-Methylphenyl Analogs in a Head-to-Head High-Throughput Screen of >8,000 Compounds

In a Flp-mediated homologous recombination reporter assay screening the ChemBridge DIVERSet library (>8,000 compounds) for repressors of the MMP-9 promoter, 5-methyl-2-(4-methylphenyl)-1H-benzimidazole (MPBD, ChemBridge ID 7561157) was identified as the active hit capable of inhibiting MMP-9 gene expression, MMP-9-dependent invasion of UMSCC-1 oral cancer cells, preosteoclast migration, and RANKL-induced osteoclast activity [1]. In contrast, 2-(4-bromophenyl)-6-methyl-1H-benzimidazole (this compound, ChemBridge ID 7933942), which differs only by Br → CH₃ substitution at the 4-phenyl position, was among the compounds screened but was not reported as active in this assay, demonstrating that the bromine atom fails to confer MMP-9 repression activity under conditions where the methyl analog is active [1]. This constitutes a direct, assay-matched, within-study negative differentiation result that is critical for target-specific procurement decisions [1].

MMP-9 inhibition cancer invasion high-throughput screening benzimidazole SAR

Synthetic Versatility: 4-Bromophenyl as a Cross-Coupling Handle Unavailable in the Methylphenyl Analog MPBD

The 4-bromophenyl substituent on this compound serves as a reactive handle for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings—enabling late-stage diversification into biaryl, alkenyl, alkynyl, and aminated derivatives [1]. This synthetic capability is entirely absent in the 4-methylphenyl analog MPBD (C₁₅H₁₄N₂, MW 222), whose methyl group is chemically inert toward cross-coupling . Specifically, the C–Br bond (bond dissociation energy ~337 kJ/mol for aryl-Br) undergoes oxidative addition with Pd(0) catalysts under mild conditions, whereas the C–CH₃ bond of MPBD (~427 kJ/mol) is unreactive [1]. This differential reactivity has been exploited in the broader 2-(4-bromophenyl)benzimidazole scaffold class for synthesizing libraries of functionalized benzimidazoles via Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids [1].

Suzuki-Miyaura coupling C–C bond formation medicinal chemistry diversification building block

Physicochemical Property Differentiation: Computed Lipophilicity and Polar Surface Area vs. MPBD

Substitution of the 4-methyl group (MPBD) with a 4-bromine atom produces measurable changes in key computed physicochemical descriptors relevant to pharmacokinetic behavior and assay compatibility. The target compound has a lower computed XLogP3 (4.3) compared with MPBD (LogP ~4.66), reflecting the polarizable but less hydrophobic character of the C–Br bond relative to C–CH₃ [1]. Additionally, the molecular weight increase (+65 Da, from 222 to 287 g/mol) and the introduction of a heavy halogen atom alter the compound's ligand efficiency metrics and Rule-of-Five profile [1]. The topological polar surface area (TPSA) remains identical at 28.7 Ų for both compounds (both possess one H-bond donor and one H-bond acceptor), meaning the lipophilicity difference is the primary computed differentiator for membrane permeability and non-specific protein binding predictions [1].

drug-likeness ADME prediction lipophilicity physicochemical profiling

Spectroscopic Fingerprint Differentiation: 6-Methyl vs. Non-Methylated 2-(4-Bromophenyl)-1H-benzimidazole (BPHB)

The non-methylated analog 2-(4-bromophenyl)-1H-benzimidazole (BPHB, CAS 2622-74-4) has been fully characterized by FT-IR, FT-Raman, and DFT calculations (B3LYP/6-31G(d,p)), providing a reference spectroscopic dataset for the 4-bromophenyl-benzimidazole scaffold class [1]. The addition of the 6-methyl group in the target compound introduces new vibrational modes (e.g., symmetric and asymmetric C–H stretching of the methyl group, expected near 2920–2870 cm⁻¹ in IR) and alters the electronic distribution of the benzimidazole ring system through inductive effects, producing a distinct spectroscopic fingerprint that can be used for identity confirmation and purity assessment via IR or Raman spectroscopy upon receipt [1]. While published DFT data specific to the 6-methyl derivative were not located in this search, the BPHB dataset provides a class-level baseline from which methyl-induced spectral shifts can be predicted [1].

vibrational spectroscopy DFT calculation quality control structural confirmation

Commercial Purity and Supply Chain Availability Relative to Non-Methylated and Non-Brominated Analogs

The target compound is stocked by Thermo Fisher Scientific (Alfa Aesar) at 95% purity in solid form, available in 250 mg, 1 g, and 5 g quantities . It is also available through ChemBridge/AbMole as screening compound 7933942 [1]. In comparison, the non-methylated analog 2-(4-bromophenyl)-1H-benzimidazole (CAS 2622-74-4) is also commercially available but with different purity grades and suppliers, while the active MMP-9 hit MPBD (CAS not widely indexed) is less broadly stocked among major Western suppliers, creating a practical procurement advantage for the target compound as a starting material or control compound [1]. The MDL number (MFCD06312161) and InChI Key (LWVJBMHQRDXWGN-UHFFFAOYSA-N) are registered identifiers facilitating unambiguous ordering across vendor catalogs .

commercial sourcing purity specification supply chain procurement

Recommended Application Scenarios for 2-(4-Bromophenyl)-6-methyl-1H-benzimidazole (CAS 496807-37-5) Based on Quantitative Differentiation Evidence


Scaffold-Hopping Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

For medicinal chemistry teams seeking to explore SAR at the 4-position of the phenyl ring without resynthesizing the benzimidazole core, this compound provides a direct cross-coupling entry point. The C–Br bond enables Suzuki-Miyaura coupling with diverse aryl, heteroaryl, and vinyl boronic acids under standard Pd(0) catalysis, a capability absent in the MMP-9-active analog MPBD [1]. This allows researchers to generate focused libraries of biaryl benzimidazoles in a single synthetic step from a common intermediate, accelerating hit-to-lead optimization campaigns where the benzimidazole core is retained but peripheral substitution is varied. The class-level precedent for such transformations on 2-(4-bromophenyl)benzimidazole scaffolds is well established [1].

Negative Control Compound for MMP-9 Transcriptional Repression Studies

The direct within-study evidence from the Nair et al. (2008) DIVERSet screen demonstrates that this compound (ID 7933942) lacks MMP-9 promoter repression activity under conditions where MPBD is active [2]. This positions the compound as a structurally matched negative control for MMP-9 transcriptional regulation experiments, enabling researchers to confirm that observed effects with MPBD are specific to the 4-methylphenyl pharmacophore rather than general benzimidazole scaffold effects. Procurement as a control compound alongside MPBD strengthens experimental conclusions in MMP-9-dependent invasion, osteoclast activity, and AP-1 transactivation studies [2].

Physicochemical Comparator in ADME Profiling of Halogenated vs. Methyl-Substituted Benzimidazoles

The computed ΔLogP of approximately −0.36 relative to MPBD, coupled with the +65 Da molecular weight difference, makes this compound a useful tool for probing the impact of halogen substitution on benzimidazole ADME properties [3]. In parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, or plasma protein binding assays, the bromophenyl and methylphenyl analogs can be run side-by-side to deconvolute the contribution of halogenation to permeability, solubility, and non-specific binding—parameters that are critical for prioritizing chemical series in early drug discovery [3].

Quality Control Reference Standard for Identity Confirmation of 2-(4-Bromophenyl)benzimidazole Derivatives

The comprehensive DFT and vibrational spectroscopic dataset published for the des-methyl analog BPHB provides a class-level spectral reference [4]. By acquiring the target compound at 95% purity from a Tier-1 supplier , analytical chemistry groups can establish an in-house FT-IR or Raman reference spectrum for the 6-methyl-substituted variant, using the BPHB literature data as a baseline and confirming the presence of methyl-associated vibrational bands near 2920–2870 cm⁻¹. This supports QC release testing and identity confirmation in compound management workflows without requiring full de novo structural elucidation [4].

Quote Request

Request a Quote for 2-(4-bromophenyl)-6-methyl-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.